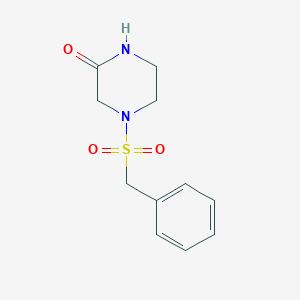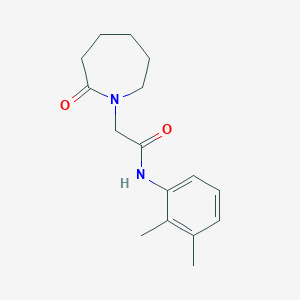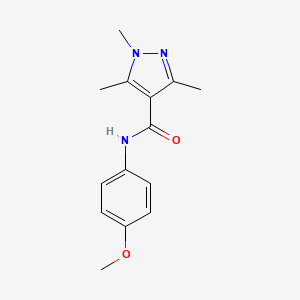![molecular formula C12H17ClN2O B7473680 1-[(2-Chlorophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7473680.png)
1-[(2-Chlorophenyl)methyl]-1-methyl-3-propan-2-ylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2-Chlorophenyl)methyl]-1-methyl-3-propan-2-ylurea, commonly known as CPPU, is a synthetic plant growth regulator that belongs to the urea family. CPPU is a white crystalline solid that is soluble in water and has a molecular weight of 277.77 g/mol. CPPU is widely used in the agricultural industry to enhance the growth and development of fruits and vegetables. CPPU has been shown to increase the yield, size, and quality of crops, making it a valuable tool for farmers and growers.
作用机制
CPPU acts as a cytokinin, a class of plant hormones that regulate cell division and differentiation. CPPU binds to cytokinin receptors in the plant cell membrane, activating a signaling pathway that leads to the activation of genes involved in cell division and elongation. CPPU also promotes the transport of nutrients and water within the plant, leading to an increase in biomass and yield.
Biochemical and Physiological Effects:
CPPU has been shown to have several biochemical and physiological effects on plants. CPPU increases the activity of enzymes involved in photosynthesis, leading to an increase in the production of carbohydrates and other metabolites. CPPU also increases the levels of antioxidants in plants, protecting them from oxidative stress. CPPU has been shown to increase the levels of abscisic acid, a hormone involved in stress responses, leading to an increase in plant tolerance to abiotic stress such as drought and salinity.
实验室实验的优点和局限性
CPPU has several advantages for use in lab experiments. CPPU is easy to handle, soluble in water, and has a long shelf life. CPPU is also relatively inexpensive compared to other plant growth regulators. However, CPPU has some limitations. CPPU can be toxic to some plant species, and the optimal concentration for CPPU varies depending on the plant species and growth conditions. CPPU can also have variable effects on plant growth depending on the application method and timing.
未来方向
There are several future directions for research on CPPU. One area of interest is the optimization of CPPU application methods and timing for different plant species and growth conditions. Another area of interest is the development of CPPU analogs with improved efficacy and selectivity. CPPU has also been shown to have potential as a tool for plant breeding and genetic engineering, and further research in this area could lead to the development of new crop varieties with improved yield and quality.
合成方法
CPPU can be synthesized through a multistep process starting from 2-chlorobenzylamine. The first step involves the protection of the amine group using a suitable protecting group. The protected amine is then reacted with isobutyl isocyanate to form the corresponding urea. The protecting group is then removed to yield CPPU. The overall yield of the synthesis is moderate, and the process requires several purification steps to obtain a pure product.
科学研究应用
CPPU has been extensively studied for its effects on plant growth and development. CPPU has been shown to stimulate cell division, elongation, and differentiation, leading to an increase in plant biomass and yield. CPPU has been used to enhance the growth of fruits and vegetables such as grapes, kiwifruit, tomatoes, and cucumbers. CPPU has also been shown to improve the quality of fruits and vegetables by increasing their sugar content, color, and firmness.
属性
IUPAC Name |
1-[(2-chlorophenyl)methyl]-1-methyl-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c1-9(2)14-12(16)15(3)8-10-6-4-5-7-11(10)13/h4-7,9H,8H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEMYEQEWNJBCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N(C)CC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chlorophenyl)methyl]-1-methyl-3-propan-2-ylurea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7473614.png)
![4-[[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7473621.png)








![2-Chloro-1-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7473693.png)
